1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole
CAS No.:
Cat. No.: VC18742971
Molecular Formula: C10H16N2Si
Molecular Weight: 192.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H16N2Si |
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Molecular Weight | 192.33 g/mol |
IUPAC Name | 2-(1-ethylpyrazol-4-yl)ethynyl-trimethylsilane |
Standard InChI | InChI=1S/C10H16N2Si/c1-5-12-9-10(8-11-12)6-7-13(2,3)4/h8-9H,5H2,1-4H3 |
Standard InChI Key | FZYQNMLHRFGTDY-UHFFFAOYSA-N |
Canonical SMILES | CCN1C=C(C=N1)C#C[Si](C)(C)C |
Introduction
Chemical Identity and Structural Features
1-Ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole is characterized by the molecular formula C₁₀H₁₆N₂Si and a molecular weight of 192.33 g/mol . Its structure (Fig. 1) comprises:
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A pyrazole ring (1H-pyrazole) substituted at the N1 position with an ethyl group (-CH₂CH₃).
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A C4 ethynyl group (-C≡C-) protected by a trimethylsilyl (TMS) moiety (-Si(CH₃)₃).
The SMILES notation CCn1cc(C#CSi(C)C)cn1 confirms the connectivity, while spectroscopic data (e.g., NMR, IR) remain unreported in publicly available literature .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
CAS Number | 1354703-85-7 | |
Molecular Formula | C₁₀H₁₆N₂Si | |
Molecular Weight | 192.33 g/mol | |
Density | N/A | |
Boiling Point | N/A | |
Melting Point | N/A | |
LogP (Partition Coeff.) | Estimated 2.8 (Calculated) | - |
Synthetic Routes and Optimization
Sonogashira Cross-Coupling as a Key Step
The trimethylsilyl-ethynyl group is typically introduced via Sonogashira cross-coupling, a palladium-catalyzed reaction between aryl/heteroaryl halides and terminal alkynes. In this case, 4-bromo-1-ethyl-1H-pyrazole reacts with ethynyltrimethylsilane (TMSA) under catalytic conditions .
Reaction Conditions:
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Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
The TMS group acts as a protecting group, preventing undesired side reactions at the terminal alkyne position during subsequent steps . This strategy is critical for maintaining regioselectivity in multi-step syntheses.
One-Pot Sequential Functionalization
Recent advancements demonstrate the feasibility of one-pot protocols combining Sonogashira coupling with downstream reactions. For example:
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Sonogashira Coupling: Introduction of TMSA to 4-bromo-pyrazole derivatives.
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Desilylation: Removal of TMS using CsF or K₂CO₃ to generate terminal alkynes .
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Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): "Click" chemistry to append triazole moieties .
While these methods are validated for analogous trifluoromethyl-pyrazoles , their applicability to 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole remains unexplored but mechanistically plausible.
Physicochemical and Computational Insights
Stability Considerations
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Thermal Stability: No decomposition observed below 150°C in inert atmospheres .
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Hydrolytic Sensitivity: The TMS-ethynyl bond is stable under neutral conditions but may cleave in strongly acidic or basic environments .
Future Directions
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Biological Screening: Prioritize in vitro assays against Gram-positive bacteria and M. tuberculosis to validate inferred activity.
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Nano-Formulation: Develop dendrimer- or polymer-based carriers to enhance bioavailability.
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Structure-Activity Relationships (SAR): Synthesize analogues with varied substituents (e.g., replacing TMS with hydrophilic groups) to optimize pharmacokinetics.
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